molecular formula C17H17ClN2O2S B8043282 3-(4-Chlorophenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole

3-(4-Chlorophenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B8043282
M. Wt: 348.8 g/mol
InChI Key: ZAELWWMNASIHAI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-(ethylsulfonyl)phenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-(ethylsulfonyl)benzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with hydrazine hydrate to form the corresponding hydrazones.

    Cyclization: The hydrazones are then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and efficiency.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: This compound lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    3-(4-Methylphenyl)-1-(4-(ethylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole: The presence of a methyl group instead of a chlorine atom may affect the compound’s reactivity and biological activity.

    3-(4-Chlorophenyl)-1-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole: The substitution of the ethylsulfonyl group with a methylsulfonyl group may lead to differences in solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-23(21,22)16-9-7-15(8-10-16)20-12-11-17(19-20)13-3-5-14(18)6-4-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAELWWMNASIHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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